molecular formula C12H13ClN2 B5299206 4-chloro-2,7,8-trimethylquinolin-5-amine

4-chloro-2,7,8-trimethylquinolin-5-amine

Cat. No.: B5299206
M. Wt: 220.70 g/mol
InChI Key: RDZZDXXURQBAEQ-UHFFFAOYSA-N
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Description

4-chloro-2,7,8-trimethylquinolin-5-amine is a heterocyclic aromatic amine with a quinoline backbone This compound is known for its unique structural features, which include a chlorine atom at the 4-position and three methyl groups at the 2, 7, and 8 positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,7,8-trimethylquinolin-5-amine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, involving the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,7,8-trimethylquinolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinoline ring or the substituents, leading to different amine derivatives.

    Substitution: The chlorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical production.

Scientific Research Applications

4-chloro-2,7,8-trimethylquinolin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2,7,8-trimethylquinolin-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the quinoline ring can intercalate with DNA, affecting its function. The chlorine and methyl groups influence the compound’s reactivity and binding affinity, making it a versatile molecule in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2,5,7-trimethylquinoline
  • 4-chloro-2,6,8-trimethylquinoline
  • 4-chloro-6,8-dimethyl-2-phenylquinoline

Uniqueness

4-chloro-2,7,8-trimethylquinolin-5-amine is unique due to the specific positioning of its substituents, which confer distinct chemical and biological properties. The presence of the amine group at the 5-position, combined with the chlorine and methyl groups, makes it particularly reactive and suitable for various applications in research and industry.

Properties

IUPAC Name

4-chloro-2,7,8-trimethylquinolin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-6-4-10(14)11-9(13)5-7(2)15-12(11)8(6)3/h4-5H,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZZDXXURQBAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1C)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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